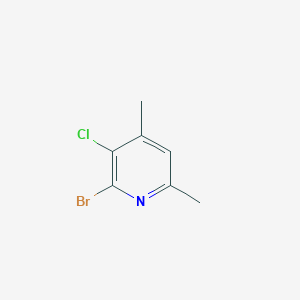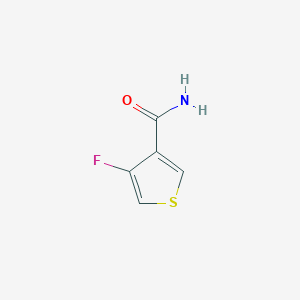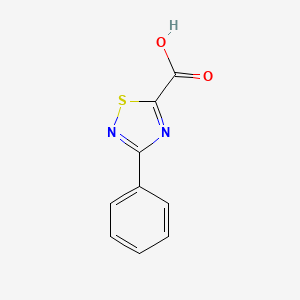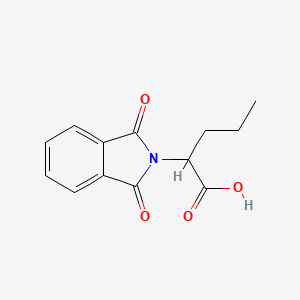
2-Bromo-3-chloro-4,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloro-4,6-dimethylpyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine and chlorine atoms at the 2nd and 3rd positions, respectively, and two methyl groups at the 4th and 6th positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4,6-dimethylpyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-4,6-dimethylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 2nd position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Bromo-3-chloro-4,6-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms, yielding dimethylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dimethylpyridine derivatives.
科学的研究の応用
2-Bromo-3-chloro-4,6-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs targeting specific enzymes or receptors.
Agrochemicals: It is employed in the synthesis of herbicides, insecticides, and fungicides.
Material Science: The compound is used in the preparation of functional materials for electronic and optical applications.
作用機序
The mechanism of action of 2-Bromo-3-chloro-4,6-dimethylpyridine depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its target. In agrochemicals, it may interfere with the metabolic pathways of pests or pathogens, leading to their inhibition or death.
類似化合物との比較
Similar Compounds
- 2-Bromo-4,6-dimethylpyridine
- 3-Chloro-4,6-dimethylpyridine
- 2-Chloro-4,6-dimethylpyridine
Uniqueness
2-Bromo-3-chloro-4,6-dimethylpyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. The combination of these halogens with the methyl groups provides a distinct electronic and steric environment, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H7BrClN |
|---|---|
分子量 |
220.49 g/mol |
IUPAC名 |
2-bromo-3-chloro-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3 |
InChIキー |
HVZFBTVBDAKZNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1Cl)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11716257.png)
![3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B11716264.png)
![(E)-[amino(pyridin-2-yl)methylidene]amino acetate](/img/structure/B11716273.png)


![2,5-Oxazolidinedione, 4-[(phenylmethoxy)methyl]-, (S)-](/img/structure/B11716292.png)
![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one](/img/structure/B11716304.png)





![1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B11716341.png)

